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Compound of Interest

Compound Name: Phenol;tetrahydrate

Cat. No.: B15416212 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals minimize DNA shearing during

phenol extraction. High molecular weight (HMW) DNA is crucial for long-read sequencing

applications, and preserving its integrity is paramount.[1]

Frequently Asked Questions (FAQs)
Q1: What is DNA shearing and why is it a problem during phenol extraction?

A1: DNA shearing is the fragmentation of long DNA molecules into shorter pieces due to

mechanical or chemical stress.[2] During phenol extraction, vigorous mixing, pipetting with

standard tips, and high-speed centrifugation can all cause shearing.[2][3] This is particularly

problematic for applications requiring long, intact DNA strands, such as long-read sequencing,

as it can compromise the quality of the results.[1][2]

Q2: What are the main causes of DNA shearing in this protocol?

A2: The primary causes of DNA shearing during phenol-chloroform extraction are mechanical

forces. These include:

Vigorous Mixing: Vortexing or excessive shaking of the sample after cell lysis can rapidly

fragment HMW DNA.[1][4]
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Pipetting: Using standard or narrow-bore pipette tips creates high shear forces that can

break DNA strands.[5][6] Repetitive pipetting exacerbates this issue.

High-Speed Centrifugation: Excessive g-forces during centrifugation can also lead to DNA

fragmentation.[2]

Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA samples can cause degradation

and should be minimized.[1]

Q3: How can I mix the aqueous and organic phases without causing shearing?

A3: Instead of vortexing, use gentle mixing techniques. Slow, end-over-end rotation on a rotator

or gentle inversion of the tube by hand are effective methods for mixing the phases without

introducing significant mechanical stress.[1][7]

Q4: Are there any specific tools I should use to minimize shearing?

A4: Yes, using wide-bore pipette tips is crucial when handling solutions containing HMW DNA.

[1][5][6] These tips have a larger opening, which reduces the shear forces exerted on the DNA

molecules during pipetting.[5]

Q5: What is the role of Phase Lock Gel™ and can it help reduce shearing?

A5: Phase Lock Gel™ (PLG) is a dense, inert gel that forms a stable barrier between the

aqueous and organic phases upon centrifugation.[8] This simplifies the removal of the upper

aqueous phase containing the DNA and prevents contamination from the interphase, where

denatured proteins and fragmented DNA can accumulate.[8] By allowing for a cleaner and

more gentle transfer of the aqueous layer, PLG can indirectly help in preserving DNA integrity

by reducing the need for vigorous pipetting to aspirate the supernatant.[9]

Troubleshooting Guide
This table provides a summary of common issues, their probable causes related to DNA

shearing, and recommended solutions.
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Problem Probable Cause Recommended Solution

Low DNA yield with significant

fragmentation (smear on gel)

Mechanical Disruption:

Vigorous mixing (e.g.,

vortexing) after cell lysis.

Mix by gentle inversion or slow

end-over-end rotation.[1] Avoid

vortexing once cells are lysed.

[2][4]

Improper Pipetting: Use of

standard or narrow-bore

pipette tips.

Use wide-bore pipette tips for

all steps involving DNA

transfer.[1][5][6] Pipette slowly

and minimize the number of

pipetting steps.[1]

Broad or inconsistent fragment

size distribution

Excessive Centrifugation

Force: High g-forces during

phase separation or DNA

precipitation.

Use lower centrifugation

speeds (e.g., ≤5,000 x g) for

precipitation steps.[2][10]

Employ gentle acceleration

and deceleration profiles on

the centrifuge if available.[2]

Degraded Starting Material:

Poor sample preservation or

multiple freeze-thaw cycles.

Use fresh samples whenever

possible.[11] Aliquot samples

to minimize freeze-thaw

cycles.[1]

Visible DNA pellet is difficult to

resuspend

Over-drying of the DNA pellet:

Can lead to difficulty in

solubilization and potential

shearing during resuspension

attempts.

Air-dry the pellet briefly and

avoid using a vacuum

concentrator with heat.[1][11]

Resuspend in a suitable buffer

(e.g., TE buffer) and allow it to

dissolve overnight at 4°C with

gentle rocking.[12]

Contamination with proteins

(visible interphase)

Incomplete Phase Separation:

Difficulty in cleanly separating

the aqueous phase from the

organic phase and interphase.

Use Phase Lock Gel™ to

create a solid barrier between

the phases, allowing for easy

and complete removal of the

aqueous layer.[8]
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Experimental Protocol: Gentle Phenol-Chloroform
Extraction of High Molecular Weight DNA
This protocol is designed to minimize DNA shearing for applications requiring HMW DNA.

Materials:

Cell or tissue sample

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

Chloroform:Isoamyl Alcohol (24:1)

5 M Ammonium Acetate

Ice-cold 100% Ethanol and 70% Ethanol

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Wide-bore pipette tips

Phase Lock Gel™ tubes (optional, but recommended)

Procedure:

Sample Lysis:

Homogenize the sample in Lysis Buffer.

Add Proteinase K and RNase A and incubate at 50-55°C for 1-3 hours with gentle rocking

until the solution is clear.
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First Phenol-Chloroform Extraction:

Cool the lysate to room temperature.

Add an equal volume of phenol:chloroform:isoamyl alcohol.

Mix by inverting the tube gently for 5-10 minutes. Do not vortex.

If using Phase Lock Gel™, transfer the mixture to the PLG tube.

Centrifuge at 1,500-3,000 x g for 10 minutes at room temperature.[2]

Aqueous Phase Transfer:

Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube.

Avoid disturbing the interphase. If using PLG, you can simply pour off the aqueous phase.

Second Chloroform Extraction (Optional):

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

Mix by gentle inversion for 5 minutes.

Centrifuge at 1,500-3,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.

DNA Precipitation:

Add 0.5 volumes of 5 M ammonium acetate and mix by gentle inversion.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Mix by inverting the tube until the DNA precipitates and forms a visible fibrous mass.

The HMW DNA can often be spooled out using a sealed glass pipette tip.

Washing and Resuspension:
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Wash the DNA pellet twice with 70% ethanol, centrifuging at low speed (e.g., 5,000 x g) for

2-5 minutes if necessary to pellet the DNA.[10]

Briefly air-dry the pellet. Do not over-dry.[11]

Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight

with gentle rocking.
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Start: Cell/Tissue Sample

Gentle Lysis
(Proteinase K, RNase A)

Phenol:Chloroform Extraction
(Gentle Inversion)

Low-Speed Centrifugation
(1,500-3,000 x g)

Transfer Aqueous Phase
(Wide-Bore Tip)

Chloroform Extraction
(Optional, Gentle Inversion)

Low-Speed Centrifugation

Transfer Aqueous Phase

DNA Precipitation
(Ethanol + Salt)

Wash Pellet
(70% Ethanol)

Resuspend HMW DNA
(TE Buffer, 4°C Overnight)

End: High Molecular
Weight DNA
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Issue: Sheared DNA
(Smear on Gel)

Mixing Method? Pipette Tips Used? Centrifugation Speed?

Vortexing

Vigorous

Gentle Inversion

Gentle

Standard Tips

Standard

Wide-Bore Tips

Wide-Bore

> 5,000 x g

High

< 5,000 x g

Low

Solution: Use gentle
inversion/rocking.

Solution: Use wide-bore
pipette tips.

Solution: Lower centrifugation
speed and use gentle ramps.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. web.genewiz.com [web.genewiz.com]

2. cambrianbioworks.com [cambrianbioworks.com]

3. bitesizebio.com [bitesizebio.com]

4. researchgate.net [researchgate.net]

5. Qiagen Genomic Tip HMW DNA Extraction Protocol – M.E. Schedl's Putnam Lab Open
Lab Notebook – Notebook of a Lab Manager for the Putnam Lab [meschedl.github.io]

6. HMW DNA extraction strategies for complex metagenomes – [merenlab.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15416212?utm_src=pdf-body-img
https://www.benchchem.com/product/b15416212?utm_src=pdf-custom-synthesis
https://web.genewiz.com/hubfs/NGS/Whole%20Genome%20Sequencing/13013-M&G%200222%20Preparation%20of%20High%20Molecular%20Weight%20DNA%20Best%20Practices.pdf
https://www.cambrianbioworks.com/blog/how-to-minimize-dna-shearing-during-blood-extraction-for-long-read-sequencing-applications
https://bitesizebio.com/744/5-ways-to-damage-dna/
https://www.researchgate.net/post/Why-over-vertexing-leads-to-degradation-of-DNA-in-the-DNA-isolation-method
https://meschedl.github.io/MESPutnam_Open_Lab_Notebook/HMW-Tip-Protocol/
https://meschedl.github.io/MESPutnam_Open_Lab_Notebook/HMW-Tip-Protocol/
https://merenlab.org/data/hmw-dna-extraction-strategies/protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. High molecular weight DNA extraction strategies for long‐read sequencing of complex
metagenomes - PMC [pmc.ncbi.nlm.nih.gov]

8. bitesizebio.com [bitesizebio.com]

9. med.upenn.edu [med.upenn.edu]

10. researchgate.net [researchgate.net]

11. mpbio.com [mpbio.com]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Minimizing DNA Shearing
During Phenol Extraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15416212#minimizing-dna-shearing-during-phenol-
extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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